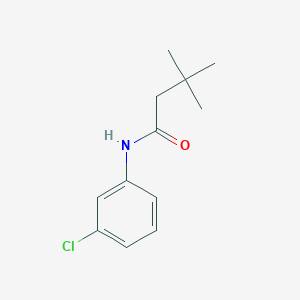
N-(3-chlorophenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3,3-dimethylbutanamide, also known as CL-316,243, is a selective agonist of the beta-3 adrenergic receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the beta-3 adrenergic receptor and its potential therapeutic applications.
Mécanisme D'action
N-(3-chlorophenyl)-3,3-dimethylbutanamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to an increase in the activity of the enzyme adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which then activates various downstream signaling pathways involved in thermogenesis and energy metabolism.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models. It also increases the expression of genes involved in brown adipose tissue (BAT) differentiation and thermogenesis. In addition, N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-3,3-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that it has only been studied in animal models and its effects in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-3,3-dimethylbutanamide. One area of interest is its potential as a therapeutic target for the treatment of obesity and metabolic disorders. Another area of interest is its potential as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways. Further research is needed to fully understand the effects of N-(3-chlorophenyl)-3,3-dimethylbutanamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(3-chlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with 3-chlorobenzonitrile. This compound is first reacted with 2,2-dimethylpropanal to form an imine intermediate. The imine is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 3,3-dimethylbutanoyl chloride to form the final product, N-(3-chlorophenyl)-3,3-dimethylbutanamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been used extensively in scientific research to study the beta-3 adrenergic receptor. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models, making it a potential target for the treatment of obesity and metabolic disorders.
Propriétés
Nom du produit |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
Clé InChI |
FAZAKPIYLARGAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)

